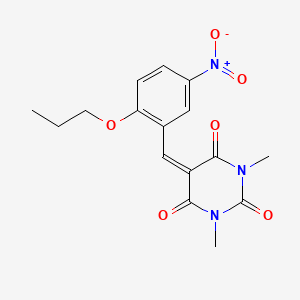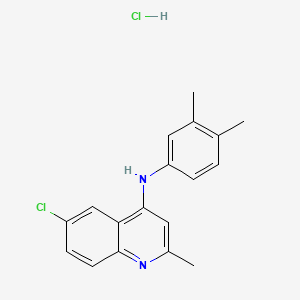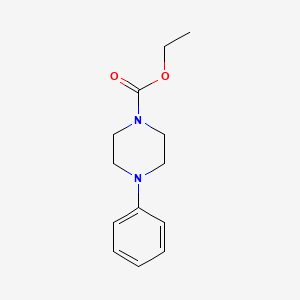
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as MNQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent. MNQ belongs to the family of quinoline derivatives and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial strains. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that it has been shown to possess a range of biological activities, making it a potentially useful therapeutic agent. However, one limitation of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several potential future directions for research on 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration schedule of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol for different types of cancer. Another area of interest is the development of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol derivatives with improved potency and selectivity. Finally, 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol could be studied for its potential as an antimicrobial and antioxidant agent.
Méthodes De Synthèse
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can be synthesized using a multi-step process involving the reaction of 2-methoxy-6-nitrophenol with octahydro-1(2H)-quinolone. The resulting product is then treated with formaldehyde and sodium borohydride to obtain 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. The yield of this synthesis method has been reported to be around 70%.
Applications De Recherche Scientifique
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antioxidant properties. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and scavenge free radicals. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-23-16-10-12(9-15(17(16)20)19(21)22)11-18-8-4-6-13-5-2-3-7-14(13)18/h9-10,13-14,20H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMAJLMBMBAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)